molecular formula C14H23NO5 B13677768 Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate

Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate

Cat. No.: B13677768
M. Wt: 285.34 g/mol
InChI Key: GGNLSAXWVSAWIV-UHFFFAOYSA-N
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Description

Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexanone moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.

    Cyclohexanone Introduction: The cyclohexanone moiety is introduced through a nucleophilic addition reaction, often using a Grignard reagent.

Industrial Production Methods

In an industrial setting, the synthesis may be carried out in a continuous flow microreactor system. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The cyclohexanone moiety can be oxidized to form a diketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate: Similar structure but with a hydroxyl group instead of a ketone.

    Methyl (S)-2-(Boc-amino)-2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a ketone.

Uniqueness

Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is unique due to the presence of the cyclohexanone moiety, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxocyclohexyl)acetate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9,11H,5-8H2,1-4H3,(H,15,18)

InChI Key

GGNLSAXWVSAWIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(=O)CC1)C(=O)OC

Origin of Product

United States

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